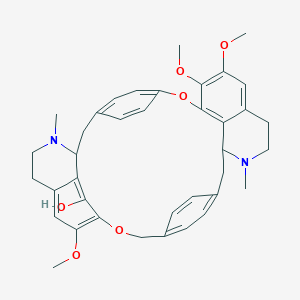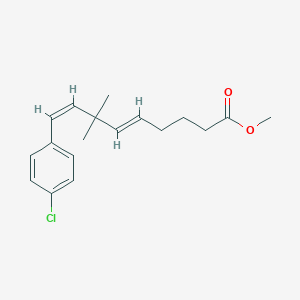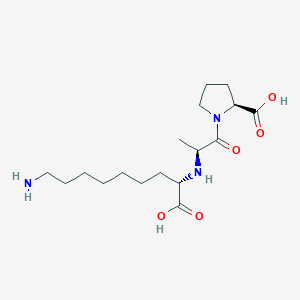
N-(8-amino-1-carboxyoctyl)-alanyl-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-amino-1-carboxyoctyl)-alanyl-proline, also known as ACP, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. ACP is a small molecule that has been found to have a unique mechanism of action and has demonstrated promising results in various scientific research studies.
作用机制
N-(8-amino-1-carboxyoctyl)-alanyl-proline works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide. By inhibiting the activity of these enzymes, N-(8-amino-1-carboxyoctyl)-alanyl-proline can reduce inflammation and prevent the development of various diseases.
Biochemical and Physiological Effects:
N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to have various biochemical and physiological effects. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of various diseases.
实验室实验的优点和局限性
N-(8-amino-1-carboxyoctyl)-alanyl-proline has several advantages for lab experiments. N-(8-amino-1-carboxyoctyl)-alanyl-proline is a small molecule that is easy to synthesize and purify. N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been found to have low toxicity and is well-tolerated in animal studies. However, N-(8-amino-1-carboxyoctyl)-alanyl-proline has some limitations for lab experiments. N-(8-amino-1-carboxyoctyl)-alanyl-proline is a synthetic peptide that is not found naturally in the body, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of N-(8-amino-1-carboxyoctyl)-alanyl-proline. N-(8-amino-1-carboxyoctyl)-alanyl-proline has shown promising results in various scientific research studies, and further studies are needed to determine its potential therapeutic applications. Future studies could focus on the development of N-(8-amino-1-carboxyoctyl)-alanyl-proline analogs that have improved pharmacokinetic and pharmacodynamic properties. Future studies could also focus on the use of N-(8-amino-1-carboxyoctyl)-alanyl-proline in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(8-amino-1-carboxyoctyl)-alanyl-proline in humans.
In conclusion, N-(8-amino-1-carboxyoctyl)-alanyl-proline is a synthetic peptide that has been extensively studied for its potential therapeutic applications. N-(8-amino-1-carboxyoctyl)-alanyl-proline has a unique mechanism of action and has demonstrated promising results in various scientific research studies. N-(8-amino-1-carboxyoctyl)-alanyl-proline has anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Future studies are needed to determine the full potential of N-(8-amino-1-carboxyoctyl)-alanyl-proline as a therapeutic agent.
合成方法
N-(8-amino-1-carboxyoctyl)-alanyl-proline is synthesized through solid-phase peptide synthesis, which involves the coupling of amino acids to a resin support. The synthesis of N-(8-amino-1-carboxyoctyl)-alanyl-proline involves the coupling of N-(8-amino-1-carboxyoctyl)-alanine to proline using standard peptide coupling reagents. The resulting peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学研究应用
N-(8-amino-1-carboxyoctyl)-alanyl-proline has been studied extensively for its potential therapeutic applications in various scientific research studies. N-(8-amino-1-carboxyoctyl)-alanyl-proline has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(8-amino-1-carboxyoctyl)-alanyl-proline has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
120008-53-9 |
|---|---|
产品名称 |
N-(8-amino-1-carboxyoctyl)-alanyl-proline |
分子式 |
C17H31N3O5 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(1S)-8-amino-1-carboxyoctyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31N3O5/c1-12(15(21)20-11-7-9-14(20)17(24)25)19-13(16(22)23)8-5-3-2-4-6-10-18/h12-14,19H,2-11,18H2,1H3,(H,22,23)(H,24,25)/t12-,13-,14-/m0/s1 |
InChI 键 |
BVFMABDUHNUCMQ-IHRRRGAJSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCCCCN)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
同义词 |
AB 47 AB-47 N-(8-amino-1-carboxyoctyl)-alanyl-proline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
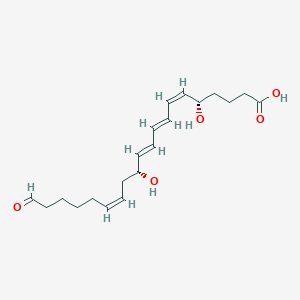
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
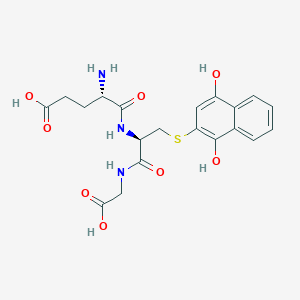
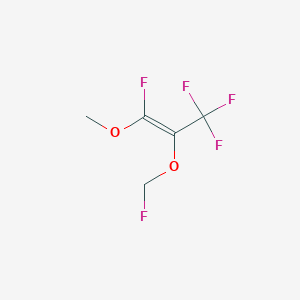
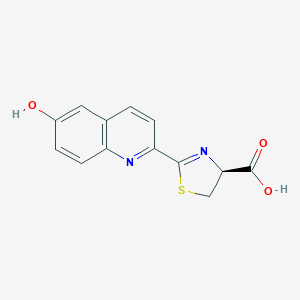

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)

